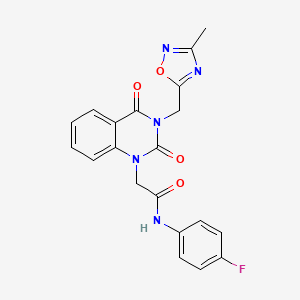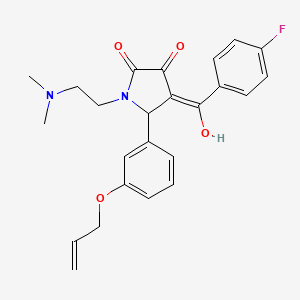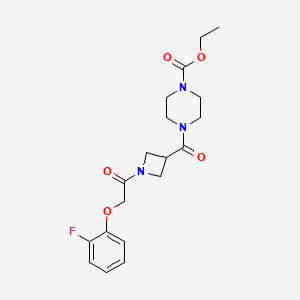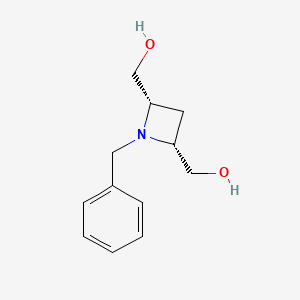![molecular formula C14H15NOS2 B2571851 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide CAS No. 2097925-05-6](/img/structure/B2571851.png)
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is a class of compound belonging to the group of β-aminoenones. It’s related to Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra . The molecular weight of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is 277.4.Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis
The empirical formula of a related compound, 4-(Thiophen-3-yl)phenol, is C10H8OS . The molecular weight of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is 277.4.Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . It has been particularly effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . In fact, some derivatives of this compound have shown even better fungicidal activities than commercial fungicides like diflumetorim and flumorph .
Organic Electronic Devices
Compounds similar to “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .
Structural Optimization
The structure of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” allows for further structural optimization . This means that it can be modified to enhance its properties or to create new compounds with potentially useful characteristics .
Synthesis of Heteroaromatic Compounds
This compound is a significant lead compound in the synthesis of heteroaromatic compounds . These are compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in their ring structure .
Modification of Natural Products
“N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” can be used in the modification of natural products . This involves changing the structure of natural compounds to enhance their properties or to create new compounds .
Active Substructure Splicing
This compound can be used in active substructure splicing . This is a method used in drug design where the active parts of two or more drugs are combined to create a new compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-6-13(16)15-14(11-7-9-17-10-11)12-5-4-8-18-12/h2,4-5,7-10,14H,1,3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVGROHNRVWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide](/img/structure/B2571775.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2571776.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)



![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2571788.png)


![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)